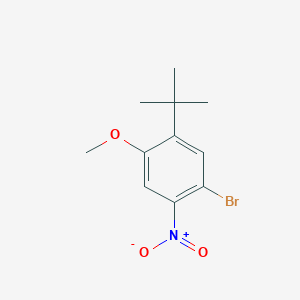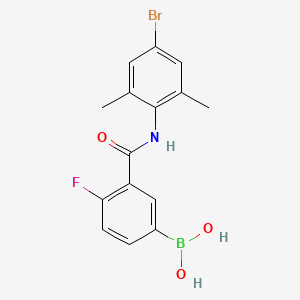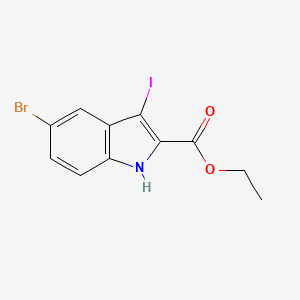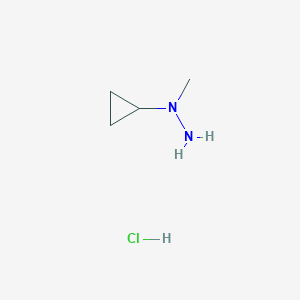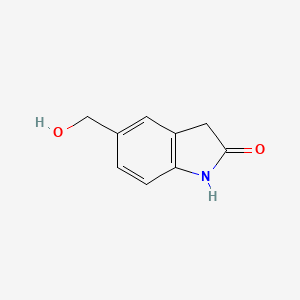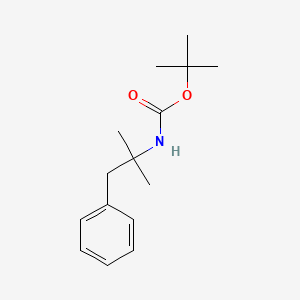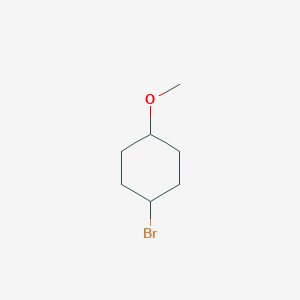
1-Bromo-4-methoxycyclohexane
Descripción general
Descripción
1-Bromo-4-methoxycyclohexane is a chemical compound with the molecular formula C7H13BrO . It has a molecular weight of 193.08 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13BrO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3 . This indicates that the molecule consists of a cyclohexane ring with a bromine atom and a methoxy group attached to it.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 198.0±33.0 °C at 760 mmHg . The compound has a molar refractivity of 41.8±0.4 cm3 . It has a polar surface area of 9 Å2 and a molar volume of 146.7±5.0 cm3 .Aplicaciones Científicas De Investigación
Organosilicon Building Blocks for Synthesis
A study by Geyer et al. (2015) highlights the synthesis of C-functional and Si-functional organosilicon compounds starting from trimethoxypropylsilane. These compounds include 4-silacyclohexan-1-ones and derivatives, which are versatile building blocks for synthesis. The presence of Si-protecting groups like MOP (4-methoxyphenyl) allows for their cleavage under mild conditions, demonstrating potential applications in the preparation of complex molecules (Geyer, Karlsson, Baus, Wellner, & Tacke, 2015).
Cyclohexane Compounds Synthesis
Research conducted by Bannard and Hawkins (1961) on cyclohexane compounds, specifically the synthesis of 1-methoxy- and 1-ethoxy-2-hydroxy-3-bromocyclohexanes, illustrates the stereochemical control achievable in such processes. These compounds were prepared through the action of hydrobromic acid on epoxycyclohexanes, offering insights into the manipulation of functional groups in cyclohexane rings (Bannard & Hawkins, 1961).
Reaction Mechanisms in Cyclohexene Compounds
Another study by Bannard, Casselman, and Hawkins (1965) investigates the reaction of 1-methoxycyclohexene-2 with N-bromosuccinimide, leading to a mixture of stereoisomeric bromohydrins. This work provides valuable information on the stereoselective reactions and potential applications in organic synthesis, emphasizing the influence of reactant structure on product distribution (Bannard, Casselman, & Hawkins, 1965).
Bromination and Stereochemical Results
Bellucci, Marioni, and Marsili (1972) explored the bromination of 3-cyclohexene-1-carboxylic acid and related compounds, providing stereochemical results that contribute to understanding the influence of substituents on reaction outcomes. Such studies are crucial for the design of synthetic strategies involving halogenation and functionalization of cycloalkenes (Bellucci, Marioni, & Marsili, 1972).
Gas-phase Elimination Studies
Research by Rosas et al. (2010) on the gas-phase elimination of 1,1-dimethoxycyclohexane to yield 1-methoxy-1-cyclohexene and methanol offers insights into the kinetics and mechanism of this reaction. Such studies are vital for understanding the thermal behavior and stability of organic compounds under varying conditions (Rosas, Dominguez, Tosta, Mora, Márquez, Córdova, & Chuchani, 2010).
Safety and Hazards
The safety information for 1-Bromo-4-methoxycyclohexane indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-bromo-4-methoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSWDBBDRNUKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1567059-60-2 | |
| Record name | 1-bromo-4-methoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)
